molecular formula C11H24Cl2N2O2 B1383580 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride CAS No. 2206200-10-2

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride

Cat. No.: B1383580
CAS No.: 2206200-10-2
M. Wt: 287.22 g/mol
InChI Key: AFNAHGFJUCUUKX-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The 4-aminopiperidine moiety is a privileged structure in drug discovery, frequently employed in the synthesis of biologically active molecules . This methyl ester derivative, presented as a stable dihydrochloride salt, is a versatile building block for constructing potential protease inhibitors, receptor antagonists, and other pharmacologically relevant compounds . Its structure, featuring a sterically hindered 2,2-dimethyl propionate group, may be utilized to influence the metabolic stability and binding affinity of candidate molecules. Researchers can leverage this compound to explore structure-activity relationships (SAR) during the optimization of lead compounds. The dihydrochloride salt form ensures improved handling and solubility in various experimental conditions. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-11(2,10(14)15-3)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNAHGFJUCUUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)N)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride serves as an important building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new drugs with enhanced efficacy and reduced side effects.

Example Case Studies:

  • Antidepressant Development : Research has shown that derivatives of this compound exhibit properties that could be beneficial in treating depression and anxiety disorders. The piperidine ring is known to interact with neurotransmitter systems, making it a candidate for further exploration in antidepressant formulations .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the preparation of amino acid methyl esters and their derivatives. These compounds are crucial for peptide synthesis and other applications in biochemistry.

Synthesis Overview:

  • Amino acid methyl esters are synthesized using various methods, including the use of thionyl chloride or sulfuric acid as catalysts. The transformation of amino acids into their methyl esters allows for easier handling and incorporation into larger molecular frameworks .

Chemical Intermediates

In the pharmaceutical industry, intermediates like this compound are essential for developing complex molecules. This compound can be modified to produce various derivatives that may have therapeutic effects against a range of diseases.

Applications in Drug Development:

  • The compound's structural features can be exploited to create analogs that target specific biological pathways, potentially leading to new treatments for conditions such as cancer and neurodegenerative diseases .

Comparison Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryBuilding block for drug synthesisPotential antidepressant properties
Organic SynthesisReagent for amino acid methyl ester productionUsed in peptide synthesis
Chemical IntermediatesIntermediate for developing complex pharmaceuticalsEssential for creating drug analogs

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride with structurally or functionally related dihydrochloride salts and piperidine derivatives. Key differences in molecular structure, applications, and physicochemical properties are highlighted.

Structural Analogues

2.1.1 4-(4-Piperidinyl)pyridine dihydrochloride (CAS: 143924-47-4)
  • Structure : Contains a pyridine ring directly attached to a piperidine group, lacking the dimethylpropionic ester moiety.
  • Applications : Primarily used in catalysis and agrochemical synthesis.
  • Key Data : Industrial grade (99% purity), 25 kg packaging .
  • Distinction : The pyridine ring enhances aromatic reactivity, making it more suitable for coordination chemistry compared to the aliphatic ester functionality in the target compound .
2.1.2 1-Methyl-1,2,3,4-tetrahydro-quinoxaline dihydrochloride (CAS: 36438-97-8)
  • Structure: Features a quinoxaline heterocycle fused with a piperidine-like ring.
  • Applications : Used in pharmaceutical intermediates and organic synthesis.
  • Key Data : 99% purity, REACH/ISO certified .
  • Distinction: The quinoxaline system confers planar aromaticity, which contrasts with the non-aromatic, branched ester structure of the target compound. This difference impacts solubility and binding affinity in biological systems .
2.1.3 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS: 1286265-79-9)
  • Structure: Combines a piperidine-aminomethyl group with a pyridinyl methanone.
  • Applications : Research and development in drug discovery.

Functional Analogues

2.2.1 Emetine dihydrochloride tetrahydrate (CAS: 73713-75-4)
  • Structure : A complex alkaloid with multiple fused rings and a tertiary amine.
  • Applications : Antiprotozoal and emetic agent in pharmaceuticals.
  • Key Data : 99% purity, industrial grade .
  • Distinction : The tetracyclic structure and natural product origin differentiate its biological activity and synthesis complexity from the synthetic piperidine-based target compound .
2.2.2 3-Aminopyrrolidine dihydrochloride
  • Structure : A five-membered pyrrolidine ring with a primary amine.
  • Applications : Intermediate in peptide synthesis and small-molecule drugs.
  • Key Data : Listed under tariff codes for regulated chemical trade .
  • Distinction : The smaller pyrrolidine ring reduces steric hindrance, enhancing its utility in peptide coupling reactions compared to the bulkier piperidine derivative .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Applications Key Structural Feature
Target Compound (2206200-10-2) C₁₂H₂₄Cl₂N₂O₂ 307.24 ≥99 Pharmaceuticals, agrochemicals 4-Aminopiperidine + dimethylpropionate ester
4-(4-Piperidinyl)pyridine dihydrochloride C₁₀H₁₄Cl₂N₂ 233.14 99 Catalysis, agrochemicals Piperidine-pyridine hybrid
1-Methyl-1,2,3,4-tetrahydro-quinoxaline dihydrochloride C₉H₁₂Cl₂N₂ 219.11 99 Pharmaceutical intermediates Fused quinoxaline-piperidine system
Emetine dihydrochloride tetrahydrate C₂₉H₄₂Cl₂N₂O₄·4H₂O 679.61 99 Antiprotozoal therapeutics Tetracyclic alkaloid
3-Aminopyrrolidine dihydrochloride C₄H₁₂Cl₂N₂ 159.06 N/A Peptide synthesis Five-membered pyrrolidine ring

Research Findings and Industrial Relevance

  • Synthetic Utility: The target compound’s ester group enables facile derivatization, unlike rigid aromatic systems (e.g., quinoxaline derivatives), which require harsher reaction conditions .

Biological Activity

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in pain management and neurological disorders. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C₁₁H₁₈Cl₂N₂O₂
  • Molecular Weight: 267.18 g/mol

The structure consists of a piperidine ring substituted with an amino group and a dimethylpropionic acid moiety. This unique configuration contributes to its biological properties.

Research indicates that this compound may act on various neurotransmitter systems. Preliminary studies suggest that it may modulate the mu-opioid receptor (MOR) pathways, which are crucial in pain perception and analgesia. The activation of MOR has been linked to the analgesic effects observed in various animal models.

Analgesic Properties

A significant focus has been on the analgesic potential of this compound. In a study evaluating its efficacy using the hot plate model, the compound demonstrated promising results:

Parameter Value
ED50 (Hot Plate)0.54 mg/kg
ED50 (Anti-writhing)0.021 mg/kg

These values indicate a strong analgesic effect, comparable to established opioid analgesics but with potentially fewer side effects associated with prolonged use .

Neuroprotective Effects

Recent investigations have also suggested neuroprotective properties. The compound appears to exert effects on neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress markers in neuronal cell lines .

Case Studies

  • Pain Management in Animal Models : A series of experiments conducted on rodents indicated that administration of the compound led to significant reductions in pain responses without the typical side effects associated with traditional opioids.
  • Neuroprotection in Ischemic Models : In models of ischemic injury, treatment with the compound resulted in reduced neuronal death and improved functional recovery post-injury, suggesting its potential application in stroke therapy.

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and analyze their effects on yield and purity. Fractional factorial designs can minimize the number of trials while identifying critical variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and reduce trial-and-error experimentation . Validate predictions with small-scale syntheses before scaling up.

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% relative humidity) to simulate long-term storage. Monitor degradation via HPLC-MS for impurity profiling and quantify decomposition kinetics. Cross-reference with thermal analysis (TGA/DSC) to assess solid-state stability and identify incompatible storage materials (e.g., reactive plastics) .

Q. What analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for structural elucidation, and X-ray crystallography for absolute stereochemical assignment. Purity should be assessed via reverse-phase HPLC with UV/ELSD detection, validated against reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-aligned guidelines: use fume hoods for aerosol prevention, wear nitrile gloves and lab coats to avoid dermal exposure, and store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Emergency spill protocols should include neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer : Apply molecular docking or molecular dynamics simulations to assess binding affinity variations across receptor isoforms. Cross-validate with in vitro assays (e.g., SPR or fluorescence polarization) under standardized buffer conditions. Use meta-analysis frameworks to reconcile discrepancies in IC₅₀ values, accounting for assay variability (e.g., cell line differences) .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?

  • Methodological Answer : Administer isotopically labeled (e.g., ¹⁴C or deuterated) compound to in vivo models (rodents), followed by LC-MS/MS analysis of plasma, urine, and feces. Identify phase I/II metabolites via fragmentation patterns and compare with synthetic reference standards. Use hepatocyte incubations to confirm enzyme-specific contributions (e.g., CYP450 isoforms) .

Q. How can researchers design experiments to investigate the compound’s potential for off-target interactions?

  • Methodological Answer : Employ high-throughput screening panels (e.g., kinase or GPCR profiling) at physiologically relevant concentrations. Combine with transcriptomic or proteomic analyses (RNA-seq, SILAC) to identify unexpected pathway modulation. Dose-response curves should be statistically modeled (e.g., Hill equation) to quantify selectivity ratios .

Q. What advanced statistical methods are suitable for analyzing heterogeneous datasets from collaborative studies?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to integrate spectral, chromatographic, and bioactivity data. Bayesian hierarchical models can account for inter-lab variability, while machine learning (e.g., random forests) identifies latent variables influencing reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.